3-Chlorocyclohexene

Übersicht

Beschreibung

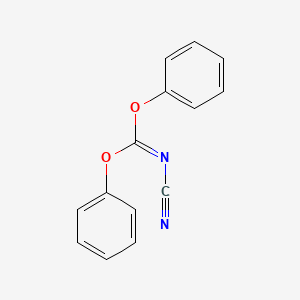

3-Chlorocyclohexene is a chlorinated hydrocarbon with the molecular formula C6H9Cl . It has an average mass of 116.589 Da and a monoisotopic mass of 116.039276 Da .

Synthesis Analysis

3-Chlorocyclohexene can be synthesized through various methods . One common method involves the reaction of alcohol in CDCl3 or CH2Cl2 at 0 °C . The reaction is performed in a three-neck round-bottomed flask under dry argon with magnetic stirring . The yield of this reaction is approximately 81% .Molecular Structure Analysis

The molecular structure of 3-Chlorocyclohexene consists of a six-membered ring with one chlorine atom attached . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

3-Chlorocyclohexene has a density of 1.0±0.1 g/cm3, a boiling point of 147.5±9.0 °C at 760 mmHg, and a vapour pressure of 5.6±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 36.9±3.0 kJ/mol and a flash point of 27.4±4.5 °C . The compound has a molar refractivity of 32.5±0.4 cm3 .Wissenschaftliche Forschungsanwendungen

1. Catalytic Applications

3-Chlorocyclohexene has shown significant relevance in catalytic applications. For instance, it is used as a promoter in Ziegler-Natta catalyst systems for ethylene polymerization, enhancing the polymerization rate and catalyst activity (Abedi et al., 2015). Similarly, chlorocyclohexane, a related compound, is identified as an effective promoter in Ziegler-Natta catalysts for polyethylene production, with its presence significantly impacting polymer molecular weight and yield (Bahri‐Laleh et al., 2012).

2. Organic Synthesis

In organic chemistry, 3-Chlorocyclohexene and related compounds find applications in the synthesis of various chemical compounds. For example, chlorocyclohexane, produced from cyclohexane, is used in visible light-induced monochlorination processes (Zhao & Lu, 2017). Additionally, 3-Chlorocyclohexene derivatives are used in the synthesis of cyclic and polymeric cyclohexene carbonates, a process of significance in green chemistry due to its utilization of carbon dioxide (Taherimehr et al., 2013).

3. Photophysical Properties Study

3-Chlorocyclohexene and its derivatives are also employed in studying the photophysical properties of various polymers. For instance, the role of segmental solubility of poly(3-octylthiophene) in different solvents, including chlorocyclohexene derivatives, has been explored to understand the chain organization and photophysical properties of the polymer (Potai et al., 2013).

4. Environmental Chemistry

In environmental chemistry, the anaerobic degradation of halocyclohexane compounds, related to 3-Chlorocyclohexene, is studied for soil and water detoxification purposes. These compounds are known for their persistence and toxicity, and their degradation in liquid and slurry cultures is essential for environmental remediation (Quintero et al., 2005).

5. Surface Chemistry

3-Chlorocyclohexene is also significant in surface chemistry. The reactions of halocyclohexanes, including chlorocyclohexane, on Cu3Pt(111) surfaces have been studied, providing insights into the chemistry of these compounds on metallic surfaces (Mathauser et al., 2001).

Safety and Hazards

When handling 3-Chlorocyclohexene, it’s important to avoid dust formation and breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It’s also crucial to ensure adequate ventilation and remove all sources of ignition .

Wirkmechanismus

Target of Action

The primary target of 3-Chlorocyclohexene Like many chlorinated hydrocarbons, it may interact with various biological macromolecules, such as proteins and nucleic acids, altering their function and potentially leading to toxic effects .

Mode of Action

The mode of action of 3-Chlorocyclohexene As a chlorinated hydrocarbon, it may undergo electrophilic addition reactions with nucleophilic sites in biological molecules . This can lead to the formation of covalent bonds, potentially disrupting the normal function of these molecules .

Biochemical Pathways

The specific biochemical pathways affected by 3-Chlorocyclohexene Chlorinated hydrocarbons in general can interfere with a variety of biochemical processes, including oxidative stress pathways, signal transduction pathways, and dna repair mechanisms .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Chlorocyclohexene Based on its chemical structure, it is likely to be lipophilic, which could influence its absorption and distribution within the body . Its metabolism and excretion would depend on the specific enzymes present in the body that can metabolize or conjugate it for excretion .

Result of Action

The molecular and cellular effects of 3-Chlorocyclohexene Chlorinated hydrocarbons can cause a variety of effects, including oxidative stress, dna damage, and disruption of cell signaling pathways . These effects can potentially lead to cell death or other toxic outcomes .

Action Environment

The action, efficacy, and stability of 3-Chlorocyclohexene can be influenced by various environmental factors. For instance, the presence of other chemicals can affect its reactivity and potential for bioaccumulation . Additionally, factors such as temperature, pH, and the presence of light can influence its stability and degradation .

Eigenschaften

IUPAC Name |

3-chlorocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGQLHZIYFQUIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947285 | |

| Record name | 3-Chlorocyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorocyclohexene | |

CAS RN |

2441-97-6 | |

| Record name | 3-Chlorocyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2441-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002441976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorocyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chlorocyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary reaction pathways of 3-chlorocyclohexene in the gas phase?

A1: Theoretical studies using ab initio calculations have revealed that 3-chlorocyclohexene predominantly undergoes an anti 1,4-elimination reaction in the gas phase. [] While syn 1,4-eliminations and anti 1,2-eliminations are also possible, their transition states are slightly less stable, making them less favorable pathways. [] Interestingly, SN2 and SN2' substitutions, though possible, are significantly less favorable compared to elimination reactions. []

Q2: Can 3-chlorocyclohexene be used to synthesize organometallic reagents, and if so, what are their applications?

A3: Yes, 3-chlorocyclohexene serves as a precursor to organozinc reagents. Reacting 3-chlorocyclohexene with activated zinc in the presence of lithium chloride produces 2-cyclohexen-1-ylzinc chloride. [] This organozinc reagent acts as a nucleophile in reactions with aldehydes, ketones, imines, and α,β-unsaturated carbonyl compounds. []

Q3: Are there any noticeable stereoelectronic effects associated with reactions involving 3-chlorocyclohexene?

A4: Studies on the reactions of cyclohexenyl halides with tributylstannane have shown that the abstraction of a halogen atom by tributyltin radicals is influenced by the stereochemistry of the halide. [] Reactions involving trans-3-chlorocyclohexene proceed at a faster rate compared to its cis counterpart, indicating that the homolytic cleavage of the C-Cl bond is sensitive to stereoelectronic effects. []

Q4: What analytical techniques are typically used to study and characterize 3-chlorocyclohexene and its reactions?

A5: While specific analytical techniques employed are not explicitly detailed in the provided abstracts, gas-phase kinetic studies utilize specialized reactors and analytical instruments like gas chromatography to monitor reaction progress and product formation. [] Additionally, theoretical studies leverage computational chemistry software packages to perform ab initio calculations and model reaction mechanisms. [] Organometallic syntheses often employ techniques like nuclear magnetic resonance (NMR) spectroscopy to characterize the resulting organometallic compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Acetamidophenyl)carbamoyl]benzoic acid](/img/structure/B1361297.png)

![2-[(2-Methyl-3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1361299.png)

![5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1361307.png)

![[(Thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361314.png)

![2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361316.png)

![(2-{[(3,5-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361318.png)

![Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1361320.png)

![3-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1361321.png)